molecular formula C22H18O14S B15142231 [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate

Cat. No.: B15142231
M. Wt: 538.4 g/mol
InChI Key: LXQMSJHFJDIKAS-UYAOXDASSA-N
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Description

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by multiple hydroxyl groups and a sulfooxybenzoate moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the chromen-3-yl core, followed by the introduction of hydroxyl groups and the sulfooxybenzoate moiety. Common reagents used in these reactions include phenolic compounds, sulfonating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The hydroxyl and sulfooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives with altered functional groups.

Scientific Research Applications

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl groups can scavenge free radicals, reducing oxidative stress and inflammation. Additionally, its sulfooxybenzoate moiety may interact with specific enzymes or receptors, modulating their activity and contributing to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar hydroxyl groups and antioxidant properties.

    Kaempferol: Another flavonoid with comparable structural features and biological activities.

    Rutin: A glycoside of quercetin with additional sugar moieties.

Uniqueness

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate is unique due to its combination of hydroxyl and sulfooxybenzoate groups, which confer distinct chemical reactivity and potential biological effects. This compound’s specific structural arrangement allows for unique interactions with molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H18O14S

Molecular Weight

538.4 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate

InChI

InChI=1S/C22H18O14S/c23-10-5-12(24)11-7-18(20(34-17(11)6-10)8-1-13(25)19(29)14(26)2-8)35-22(30)9-3-15(27)21(16(28)4-9)36-37(31,32)33/h1-6,18,20,23-29H,7H2,(H,31,32,33)/t18-,20-/m1/s1

InChI Key

LXQMSJHFJDIKAS-UYAOXDASSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)OS(=O)(=O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)OS(=O)(=O)O)O

Origin of Product

United States

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